1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea
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Overview
Description
1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring
Mechanism of Action
Target of Action
Benzofuran compounds, which are a core part of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory effect .
Biochemical Pathways
For instance, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell growth and proliferation, immune response, oxidative stress, and viral replication.
Result of Action
For instance, it may influence gene expression, enzyme activity, cellular signaling pathways, and cell proliferation .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have certain stability and degradation characteristics
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have varying effects at different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds have been shown to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds have been shown to interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
Benzofuran compounds have been shown to have certain targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea typically involves the reaction of benzofuran-2-carboxylic acid with phenyl isocyanate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and green chemistry principles can also be employed to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), followed by nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated benzofurans or substituted benzofurans.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea is unique due to its specific structural features and biological activities. Similar compounds include other benzofuran derivatives such as benzofuran-2-carboxylic acid, 3-(benzofuran-2-yl)benzaldehyde, and various substituted benzofurans. These compounds share the benzofuran core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(20-15-8-2-1-3-9-15)19-12-6-10-16-13-14-7-4-5-11-17(14)22-16/h1-5,7-9,11,13H,6,10,12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRRYJUQDMDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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